molecular formula C19H21BrN2O3S B2793376 2-bromo-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 941955-37-9

2-bromo-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2793376
CAS No.: 941955-37-9
M. Wt: 437.35
InChI Key: JJEJZIOKUSNSAR-UHFFFAOYSA-N
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Description

2-bromo-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinoline core, a bromine atom, and a benzenesulfonamide group, making it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes bromination to introduce the bromine atom at the desired position. The next step involves the formation of the benzenesulfonamide group through a sulfonation reaction, followed by the introduction of the isobutyl group via alkylation. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of analogs with different substituents at the bromine position.

Scientific Research Applications

2-bromo-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead molecule for developing new drugs, particularly for targeting specific enzymes or receptors.

    Organic Synthesis:

    Material Science: The compound’s unique structure makes it suitable for studying its properties in various materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-bromo-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinoline core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The benzenesulfonamide group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide
  • 2-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide
  • 2-iodo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide

Uniqueness

Compared to its analogs, 2-bromo-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide may exhibit unique properties due to the presence of the bromine atom. Bromine’s size and electronegativity can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its chloro, fluoro, and iodo counterparts.

Biological Activity

The compound 2-bromo-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H22BrN3O3S\text{C}_{18}\text{H}_{22}\text{BrN}_{3}\text{O}_{3}\text{S}

It features a bromine atom , a sulfonamide group , and a tetrahydroquinoline moiety , which are critical for its biological activity.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of various enzymes, including cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways.
  • Antitumor Activity : Compounds derived from tetrahydroquinoline have been studied for their antitumor properties. They may interfere with DNA replication or induce apoptosis in cancer cells.

Antitumor Activity

A study evaluated the antitumor effects of various tetrahydroquinoline derivatives against human tumor cell lines (e.g., KB, HepG2). The results demonstrated that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development in cancer therapeutics. For instance, compounds structurally related to this compound showed promising results in inhibiting tumor growth through mechanisms such as topoisomerase inhibition and apoptosis induction .

COX Inhibition

Another important aspect of this compound's biological activity is its potential as a COX inhibitor. In related studies on sulfonamide derivatives:

  • The compound 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide demonstrated a COX-2 inhibition of 47.1% at a concentration of 20 μM . This suggests that similar compounds may also exhibit selective inhibition of COX enzymes.

Summary of Biological Activities

Compound NameBiological ActivityIC50 Value (μM)Reference
This compoundAntitumorTBD
4-[...]-benzene-1-sulfonamideCOX Inhibition20 μM (47.1%)
Celecoxib (reference)COX Inhibition1 μM (80.1%)

Case Study 1: Antitumor Efficacy

In a study involving the synthesis and evaluation of various tetrahydroquinoline derivatives, researchers found that specific modifications to the side chains significantly affected the antitumor efficacy. The most potent compounds were those that maintained structural integrity while introducing electron-withdrawing groups at strategic positions .

Case Study 2: COX Inhibitory Potential

Another investigation focused on the structure–activity relationship (SAR) of sulfonamide derivatives indicated that the presence of para-substituents on the phenyl ring was crucial for enhancing COX inhibitory potency. This underscores the importance of molecular design in developing effective anti-inflammatory agents .

Properties

IUPAC Name

2-bromo-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3S/c1-13(2)12-22-17-9-8-15(11-14(17)7-10-19(22)23)21-26(24,25)18-6-4-3-5-16(18)20/h3-6,8-9,11,13,21H,7,10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEJZIOKUSNSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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